EPAC1 vs. EPAC2 Selectivity: 5-Methylisoxazole-3-carboxamide vs. Isoxazole-4-carboxamide Regioisomers
The 5-methylisoxazole-3-carboxamide scaffold confers preferential EPAC1 (RapGEF3) binding over EPAC2 (RapGEF4), a selectivity profile that distinguishes it from isoxazole-4-carboxamide regioisomers which primarily engage α1-adrenoceptors. In patent US11124489, compound 32 (a 5-methylisoxazole-3-carboxamide derivative) exhibited an IC50 of 2.20×10³ nM against EPAC1 versus 3.00×10³ nM against EPAC2, yielding a 1.36-fold selectivity window [1]. In contrast, the corresponding isoxazole-4-carboxamide series described in US6680319 shows functional activity at α1-adrenoceptors with no measurable EPAC1 engagement [2]. This regioisomer-dependent target switching underscores the non-interchangeability of 3-carboxamide and 4-carboxamide isoxazole derivatives in cAMP-mediated pathway research.
| Evidence Dimension | EPAC1 vs. EPAC2 inhibitory potency and selectivity |
|---|---|
| Target Compound Data | IC50 (EPAC1) = 2.20×10³ nM; IC50 (EPAC2) = 3.00×10³ nM; Selectivity ratio = 1.36 |
| Comparator Or Baseline | Isoxazole-4-carboxamide derivatives (US6680319): no EPAC1/EPAC2 activity; primary target = α1-adrenoceptor |
| Quantified Difference | Target switch: EPAC1/EPAC2 dual engagement (3-carboxamide) vs. α1-adrenoceptor agonism (4-carboxamide) |
| Conditions | In vitro enzyme inhibition assay; recombinant human EPAC1 and EPAC2; US11124489 patent examples |
Why This Matters
This target selectivity profile determines the compound's suitability for cAMP/EPAC1-specific signaling studies versus α1-adrenoceptor-focused urological research, directly impacting procurement decisions for target-based screening campaigns.
- [1] US Patent US11124489B2. Isoxazole carboxamide compounds and uses thereof. BindingDB entries BDBM517688 (Compound 32): IC50 EPAC1 = 2.20E+3 nM, EPAC2 = 3.00E+3 nM. View Source
- [2] Recordati S.A. (2004). US Patent US6680319B2. Isoxazolecarboxamide derivatives (4-carboxamide series). α1-adrenoceptor functional activity; no EPAC1/EPAC2 activity reported. View Source
